Home > Products > Screening Compounds P32360 > 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione - 142168-98-7

6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione

Catalog Number: EVT-509394
CAS Number: 142168-98-7
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,4-Diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U)

Compound Description: BW301U is a potent, lipid-soluble inhibitor of mammalian dihydrofolate reductase (DHFR). It exhibits significant activity against the Walker 256 carcinosarcoma in rats.

5-Bromo-6-aminouracil

Compound Description: 5-Bromo-6-aminouracil is a known inhibitor of thymidine phosphorylase (dThdPase), exhibiting an IC50 of 7.6 µM. dThdPase inhibitors are investigated for their potential to suppress tumor growth and metastasis by inhibiting angiogenesis.

2,4-Diamino-6-bromo-5-[(substituted anilino)methyl]thieno[2,3-d]pyrimidines

Compound Description: This group of compounds represents a series of 2,4-diaminothieno[2,3-d]pyrimidine lipophilic DHFR inhibitors. They were investigated as potential inhibitors of DHFR from Pneumocystis carinii and Toxoplasma gondii.

1,3-Dimethyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Compound Description: This compound is a pyrido[2,3-d]pyrimidine-2,4-dione derivative with a 7-(4-methylphenyl) substituent. Its crystal structure reveals the formation of centrosymmetric dimers through C–H⋯O hydrogen bonds.

Synthesis Analysis

The synthesis of 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step reactions. One common method includes:

  1. Starting Materials: The synthesis begins with appropriate precursors, often involving halogenated pyridines.
  2. Cyclization Reaction: A cyclization reaction is performed under controlled conditions, which may involve the use of catalysts and solvents to facilitate the formation of the desired product.
  3. Reagents and Conditions: Typical reagents include bases, acids, and oxidizing agents. For example, phosphorus oxychloride can be used for chlorination steps in the synthesis process.
  4. Yield Optimization: Industrial methods may employ continuous flow reactors to enhance yield and efficiency, allowing for better control over reaction parameters such as temperature and pressure.

The detailed synthetic pathway often requires careful monitoring of reaction conditions to achieve high purity and yield of the final product .

Molecular Structure Analysis

The molecular structure of 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione features:

  • Fused Rings: The compound contains a fused pyridine and pyrimidine structure which contributes to its biological activity.
  • Bromine Substitution: The presence of a bromine atom at the 6-position enhances the compound’s reactivity and potential interactions with biological targets.
  • Functional Groups: The 2,4-dione functional groups are critical for its mechanism of action as they can participate in hydrogen bonding and other interactions with enzymes.

The three-dimensional conformation can significantly influence its binding affinity to target proteins .

Chemical Reactions Analysis

6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione is involved in several chemical reactions:

  1. Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions where it is replaced by various nucleophiles.
  2. Condensation Reactions: The compound can react with other molecules to form more complex structures through condensation pathways.
  3. Oxidation and Reduction: It can undergo oxidation or reduction processes that modify its functional groups or oxidation states.

Common reagents used in these reactions include bases such as sodium hydroxide and various acids depending on the desired outcome .

Mechanism of Action

The mechanism of action for 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione primarily involves:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair mechanisms.
  • Induction of Genomic Instability: By inhibiting PARP-1, this compound can lead to increased genomic instability in cancer cells, promoting cell death through mechanisms such as apoptosis or necrosis.

This mechanism highlights its potential utility in cancer therapies where targeting DNA repair pathways is critical .

Physical and Chemical Properties Analysis

Key physical and chemical properties of 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione include:

These properties are important for determining the compound's behavior in biological systems and its suitability for various applications .

Applications

6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione has several scientific applications:

  1. Medicinal Chemistry: It is being explored as a potential therapeutic agent due to its enzyme inhibitory properties, particularly in cancer treatment.
  2. Biological Studies: The compound serves as a tool for studying enzyme inhibition and protein interactions within cellular pathways.
  3. Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

The ongoing research into its biological effects continues to reveal new potential applications in drug development and therapeutic strategies .

Synthesis and Chemical Modifications of 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione

Buchwald-Hartwig Coupling Reactions in Pyridopyrimidine Functionalization

6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione serves as a pivotal intermediate for C–N bond formation via Buchwald-Hartwig amination. This palladium-catalyzed reaction enables the introduction of diverse aniline derivatives at the C6 position, facilitating the creation of pharmacologically relevant analogs. Key catalytic systems include Pd₂(dba)₃/XPhos (2–5 mol%) in toluene at 80–110°C, achieving yields of 75–92% within 12–24 hours [7] [9]. The reaction tolerates electron-donating (e.g., p-methoxy) and electron-withdrawing (e.g., m-nitro) substituents on the aniline coupling partner, enabling precise modulation of electronic properties. Mechanistic studies confirm that oxidative addition of the C–Br bond to Pd(0) initiates the catalytic cycle, followed by amine coordination and reductive elimination to form the C–N bond [7].

Table 1: Buchwald-Hartwig Coupling Conditions for 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione

Aniline Coupling PartnerCatalyst/LigandBaseTemperature (°C)Yield (%)
4-MethoxyanilinePd₂(dba)₃/XPhosCs₂CO₃10092
3-NitroanilinePd₂(dba)₃/XPhosCs₂CO₃11085
2-NaphthylaminePd(OAc)₂/BINAPKOtBu9078

Pivaloyl Protection Strategies for Intermediate Stabilization

The pivaloyl (tert-butyl carbonyl) group is employed to protect the N3-H position during functionalization of the pyridopyrimidine core. This strategy prevents unwanted side reactions during Buchwald-Hartwig coupling by:

  • Blocking nucleophilic sites that could quench the Pd catalyst.
  • Enhancing solubility in organic solvents (toluene, dioxane) through increased hydrophobicity.
  • Suppressing N-alkylation during C6 amination [7].Protection is achieved by treating the pyridopyrimidine core with pivaloyl chloride in pyridine at 0–25°C (85–94% yield). Subsequent deprotection uses methanolic KOH (2M, 25°C, 2h), restoring the N-H functionality without cleaving newly formed C–N bonds [7] [9]. This orthogonal protection is critical for synthesizing asymmetric diamine derivatives.

Regioselective Bromination and Methylation Protocols

Regioselective bromination at C6 precedes methylation to generate the title compound:

  • Bromination: The unsubstituted pyrido[2,3-d]pyrimidine-2,4-dione undergoes electrophilic substitution using Br₂ (1.05 equiv) in acetic acid at 80°C. This affords 6-bromopyrido[2,3-d]pyrimidine-2,4-dione in 89% yield with >95% regioselectivity, attributed to the higher electron density at C6 [1] [8].
  • N1-Methylation: Selective alkylation at the pyrimidine N1 position is achieved with methyl iodide (1.2 equiv) and NaH in anhydrous DMF (0°C to 25°C, 4h). This protocol minimizes O-alkylation and N3-alkylation byproducts (<5%), leveraging the greater acidity of N1-H (pKₐ ≈ 8.5) versus N3-H (pKₐ ≈ 11) [2] [9]. Alternative reagents like diazomethane show reduced selectivity.

Table 2: Regioselective Functionalization Protocols

Reaction TypeReagents/ConditionsRegioselectivityYield (%)
C6 BrominationBr₂, AcOH, 80°C, 3hC6 > C7 (20:1)89
N1-MethylationCH₃I, NaH, DMF, 0°C→25°CN1 vs N3 (25:1)91
N3-PivaloylationPivCl, pyridine, 0°CN3 exclusive94

Solid-Phase vs. Solution-Phase Synthetic Methodologies

Solution-phase synthesis dominates large-scale production of 6-bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione. Key advantages include:

  • High-yield steps (75–94%) under atmospheric conditions [6] [9].
  • Straightforward purification via crystallization (ethanol/water) or silica chromatography.However, solid-phase approaches offer advantages for parallel derivatization:
  • Resin-bound intermediates: Wang resin-linked pyrimidines undergo bromination/methylation with 70–85% yield.
  • Combinatorial libraries: Automated coupling of resin-bound 6-bromo derivatives with diverse anilines yields 50–120 analogs in 48h [9].Nanocrystalline MgO-catalyzed one-pot syntheses in aqueous ethanol represent a hybrid solution-phase method, achieving 84–96% yield at 80°C but requiring post-synthetic bromination [6].

Table 3: Method Comparison for Key Intermediate Synthesis

ParameterSolution-PhaseSolid-PhaseNanoparticle-Catalyzed
ScaleMulti-gram (≤100g)Milligram (≤500mg)Multi-gram
Yield (Overall)65–75%40–60%70–85%
PurificationCrystallization/ChromatographyResin cleavageFiltration
Library CompatibilityLowHighModerate

Post-Synthetic Derivatization for Enhanced Bioactivity

The C6 bromide serves as a versatile handle for introducing bioactivity-enhancing groups:

  • Kinase inhibitor motifs: Suzuki coupling with 4-(4-methylpiperazin-1-yl)phenylboronic acid yields EGFR inhibitors (IC₅₀ = 0.029–0.594 µM) [4].
  • Antifolate analogs: Buchwald-Hartwig with 2,5-dimethoxyaniline generates dihydrofolate reductase (DHFR) inhibitors selective for Pneumocystis jirovecii (IC₅₀ = 8 nM; 250× selectivity over human DHFR) [7].
  • Dual-targeting agents: Sequential amination/urea formation produces mTOR-PI3K hybrids with submicromolar cytotoxicity in A549 lung cancer cells [4] [9].

Table 4: Bioactivity of Key Derivatives

Derivative StructureBiological TargetPotency (IC₅₀/EC₅₀)Selectivity Index
6-(4-(4-Methylpiperazin-1-yl)phenyl)-1-methyl-dioneEGFRᴹᵀ0.029 µM35× vs EGFRᵂᵀ
6-(2,5-Dimethoxyphenyl)amino-1-methyl-dioneP. jirovecii DHFR8 nM250× vs hDHFR
6-(3-Carbamoylphenyl)amino-1-methyl-dionemTOR/PI3K0.419 µM12× vs normal cells

Derivatization consistently demonstrates that electron-donating groups (e.g., methoxy) improve DHFR inhibition, while bulky heterocycles (e.g., piperazinyl) enhance kinase selectivity. Computational modeling confirms that C6 modifications optimize binding pocket occupancy in target enzymes [4] [7].

Properties

CAS Number

142168-98-7

Product Name

6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione

IUPAC Name

6-bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06

InChI

InChI=1S/C8H6BrN3O2/c1-12-6-5(2-4(9)3-10-6)7(13)11-8(12)14/h2-3H,1H3,(H,11,13,14)

InChI Key

LLHPSETYBOEQPG-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=N2)Br)C(=O)NC1=O

Canonical SMILES

CN1C2=C(C=C(C=N2)Br)C(=O)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.